molecular formula C17H12ClN5O2S B2888075 N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034393-95-6

N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2888075
CAS RN: 2034393-95-6
M. Wt: 385.83
InChI Key: OOVAKMKDTHYZEO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H12ClN5O2S and its molecular weight is 385.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Research has shown that derivatives of pyrimidine, including those similar in structure to the specified compound, exhibit significant antifungal properties. For instance, a study by Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives and investigated their biological activity against fungi like Aspergillus terreus and Aspergillus niger. The findings suggested that these compounds are biologically active and could be developed into useful antifungal agents (Jafar et al., 2017).

Anticancer and Antiangiogenic Properties

Further investigations into the biological applications of pyrimidine derivatives have identified potential anticancer and antiangiogenic properties. A silico study by Jafar and Hussein (2021) explored the effect of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine on antiangiogenesis, finding that certain compounds demonstrated significant results in energy binding affinity with VEGFR-2 kinase, suggesting potential as powerful antiangiogenic agents (Jafar & Hussein, 2021).

Chemical Reactivity and Synthesis

On the chemical front, Farouk et al. (2021) detailed the synthesis and chemical reactivity of novel pyrimidine derivatives, examining their formation through reactions with various nucleophiles. This study showcases the versatility of pyrimidine compounds in synthetic chemistry, offering a foundation for the development of new molecules with potential biological applications (Farouk et al., 2021).

Electrochromic and Physical Properties

A study focused on the development of novel polyimides, including pyrimidine derivatives, examined the effect of structural variation on their optoelectronic characteristics and electrochromic performances. This research highlights the importance of pyrimidine structures in the development of materials with potential applications in electrochromic devices, underscoring the synergetic effect between structural manipulation and physical properties (Constantin et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c1-24-13-5-4-10(7-12(13)18)21-15-11(8-19-9-20-15)17-22-16(23-25-17)14-3-2-6-26-14/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVAKMKDTHYZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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